molecular formula C7H10ClN5O B1443271 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol CAS No. 1220030-89-6

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol

Cat. No. B1443271
M. Wt: 215.64 g/mol
InChI Key: IOVZPVMGQUUNNC-UHFFFAOYSA-N
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Description

1,3,5-Triazine derivatives are biologically active small molecules . They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .


Synthesis Analysis

1,3,5-Triazine derivatives can be prepared by conventional methods or by using microwave irradiation . The use of microwave irradiation can result in the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The structure of these compounds can be confirmed using various spectroscopic techniques .


Chemical Reactions Analysis

The synthesis of these compounds often involves the replacement of chloride ions in cyanuric chloride . This can give several variants of 1,3,5-triazine derivatives .


Physical And Chemical Properties Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds can be optimized by computational methods .

Scientific Research Applications

Synthesis and Antibacterial Activities

  • A study by (Baldaniya & Patel, 2009) discussed the synthesis of Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides and N2-(Aryl)-N4, N6-dipyrimidin-2-yl-1,3,5-triazine-2,4,6-triamines, which were tested for their antibacterial activity.

Molecular and Crystal Structure Studies

  • Research by (Dolzhenko et al., 2011) examined the molecular and crystal structure of a related compound, providing insights into the arrangement of molecules and intermolecular interactions.

Solvent Extraction and Lanthanide Complexation

  • A study by (Drew et al., 2004) explored the use of 2,6-bis(4,6-di-pivaloylamino-1,3,5-triazin-2-yl)-pyridine in solvent extraction and lanthanide complexation, contributing to understanding the chemical properties and potential applications in metal ion extraction.

Synthesis of New Fused 1,2,4-Triazines

  • Research on the synthesis of new fused 1,2,4-triazines and their antimicrobial activity was presented by (Ali et al., 2016), highlighting the potential pharmaceutical applications of these compounds.

Antimalarial Activity Studies

  • A study by (Werbel et al., 1987) investigated the antimalarial activity of certain triazine derivatives, contributing to the search for new antimalarial agents.

Safety And Hazards

In vitro cytotoxicity results have revealed that some related compounds were non-toxic up to certain concentrations .

properties

IUPAC Name

1-(4-amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-2-1-4(14)3-13/h4,14H,1-3H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVZPVMGQUUNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209939
Record name 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol

CAS RN

1220030-89-6
Record name 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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